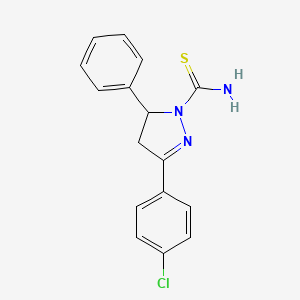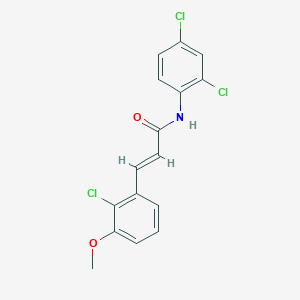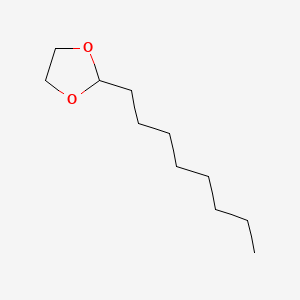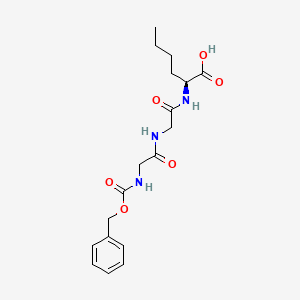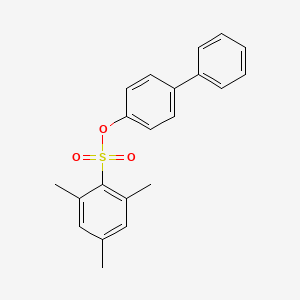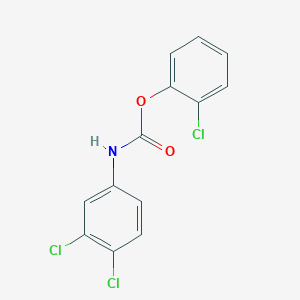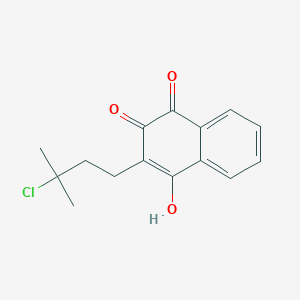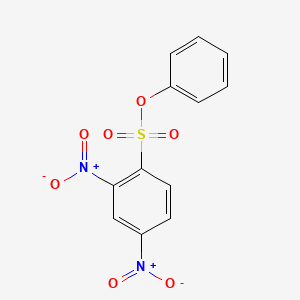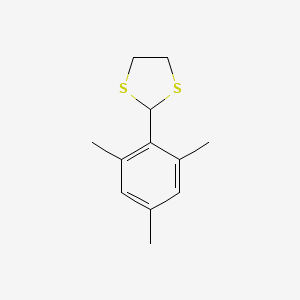
2-Mesityl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mesityl-1,3-dithiolane is an organic compound with the molecular formula C12H16S2 and a molecular weight of 224.389 g/mol It is characterized by the presence of a mesityl group attached to a 1,3-dithiolane ring
Vorbereitungsmethoden
The synthesis of 2-Mesityl-1,3-dithiolane typically involves the reaction of mesityl chloride with 1,3-dithiolane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Mesityl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiolane-2-thione or other reduced forms.
Substitution: The mesityl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Mesityl-1,3-dithiolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Research has explored its potential as a bioactive compound, particularly in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 2-Mesityl-1,3-dithiolane involves its interaction with molecular targets such as enzymes and proteins. The mesityl group and the dithiolane ring can interact with active sites of enzymes, potentially inhibiting their activity. The pathways involved often include oxidative stress response and redox regulation.
Vergleich Mit ähnlichen Verbindungen
2-Mesityl-1,3-dithiolane can be compared with other similar compounds such as:
- 2,2-Diethyl-1,3-dithiolane
- 2-Methyl-2-[2-(phenylsulfonyl)ethyl]-1,3-dithiolane
- 2-(2,4,6-Trimethoxyphenyl)-1,3-dithiolane
- 2-(2,4-Dichlorophenyl)-1,3-dithiolane
These compounds share the 1,3-dithiolane ring but differ in their substituents, which can significantly affect their chemical properties and applications. The unique mesityl group in this compound provides distinct steric and electronic effects, making it particularly useful in specific research and industrial applications.
Eigenschaften
CAS-Nummer |
41159-04-0 |
|---|---|
Molekularformel |
C12H16S2 |
Molekulargewicht |
224.4 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C12H16S2/c1-8-6-9(2)11(10(3)7-8)12-13-4-5-14-12/h6-7,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
BZIGZWMJTGUUDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2SCCS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





